3-Methoxy-6-nitropyridin-2-ol
Overview
Description
“3-Methoxy-6-nitropyridin-2-ol” is a chemical compound with the formula C6H6N2O4 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular structure of “3-Methoxy-6-nitropyridin-2-ol” can be represented by its formula C6H6N2O4 . The molecule has 12 heavy atoms, 6 of which are aromatic . It has 2 rotatable bonds, 5 H-bond acceptors, and 1 H-bond donor .Physical And Chemical Properties Analysis
The physicochemical properties of “3-Methoxy-6-nitropyridin-2-ol” include a molecular weight of 170.12 . It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.26 cm/s . Its lipophilicity (Log Po/w) ranges from -1.25 to 1.52 .Scientific Research Applications
Synthesis and Chemical Properties
- 3-Methoxy-6-nitropyridin-2-ol derivatives are often synthesized from various pyridine compounds through processes like substitution, nitration, and ammoniation. Such compounds have been identified and characterized using techniques like IR and NMR spectroscopy, confirming their structure and purity (Fan Kai-qi, 2009), (C. Jun, 2007).
Vibrational Spectroscopy and Structural Analysis
- Studies using density functional theory (DFT) calculations have been conducted to analyze the conformational and vibrational properties of 3-Methoxy-6-nitropyridin-2-ol related molecules. These studies contribute to understanding the molecular stability, bond strength, and electronic properties, which are crucial for pharmaceutical applications (S. Premkumar et al., 2015).
Potential Pharmaceutical Applications
- The intramolecular charge transfers and interactions in these compounds, as indicated by vibrational spectroscopy studies, suggest potential applications in biomedical fields. The compounds' higher non-linear optical activity also points to their use in new optical material designs (S. Premkumar et al., 2015).
Nucleophilic Aromatic Substitution Studies
- Research on 3-Methoxy-6-nitropyridin-2-ol derivatives has explored their reactivity in nucleophilic aromatic substitution reactions. These findings are relevant in the field of organic chemistry, particularly for synthesizing radiolabeled compounds for imaging and diagnostic purposes (N. Malik et al., 2010).
Safety And Hazards
properties
IUPAC Name |
3-methoxy-6-nitro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-12-4-2-3-5(8(10)11)7-6(4)9/h2-3H,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCBKUGKCBDPNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(NC1=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744809 | |
Record name | 3-Methoxy-6-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-6-nitropyridin-2-ol | |
CAS RN |
1245648-51-4 | |
Record name | 3-Methoxy-6-nitro-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245648-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-6-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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